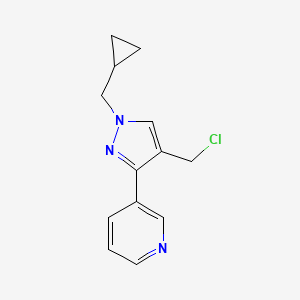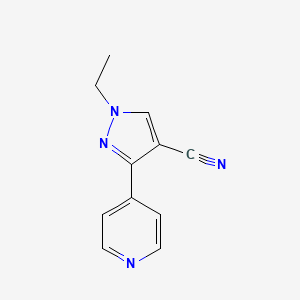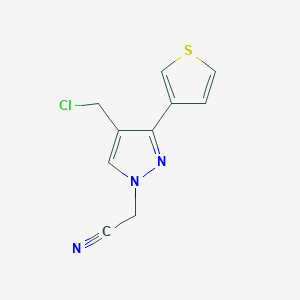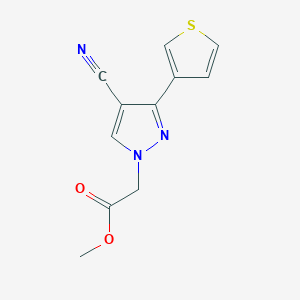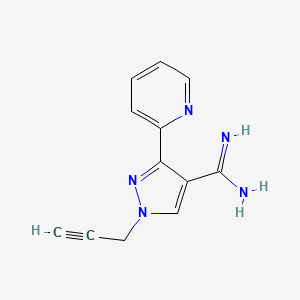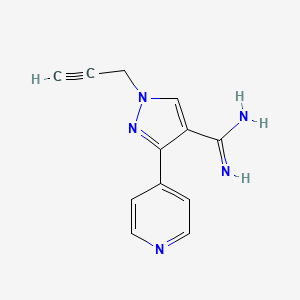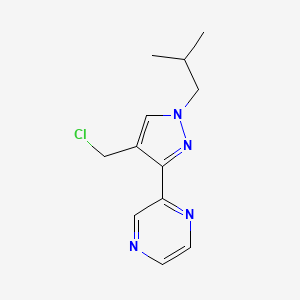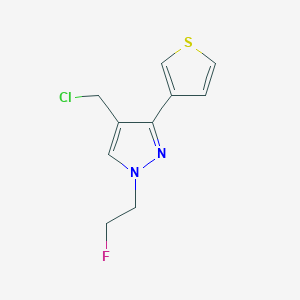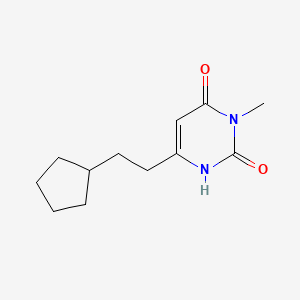
6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CEMT-PD) is a novel pyrimidine derivative that has been studied for its potential applications in scientific research. CEMT-PD was initially discovered in a series of cyclopentyl-substituted pyrimidine derivatives, and has since been extensively studied for its unique properties and potential applications in various scientific research fields.
Scientific Research Applications
Neuropharmacology
This compound may exhibit properties that make it valuable in the study of neuropharmacological agents. Its structure suggests potential activity across the blood-brain barrier (BBB), which could be explored for the development of treatments for neurological disorders .
Antimicrobial Activity
Derivatives of tetrahydropyrimidine have been shown to possess antimicrobial properties. This particular compound could be synthesized and tested against a range of bacterial and fungal strains to assess its efficacy as an antimicrobial agent .
Cancer Research
The structural similarity to compounds with known anticancer activities suggests that this compound could be used in the synthesis of new chemotherapeutic agents. Its efficacy against various cancer cell lines could be a significant area of research .
Alzheimer’s Disease
Given the compound’s potential ability to cross the BBB, it could be studied as a candidate for treating Alzheimer’s disease. Research could focus on its interaction with amyloid plaques or tau proteins .
Synthetic Chemistry
As a building block in synthetic chemistry, this compound could be used to create a variety of novel derivatives. These derivatives could then be screened for various pharmacological activities .
Drug Delivery Systems
The compound’s structure could be modified to create prodrugs or to be incorporated into drug delivery systems aimed at targeting specific tissues or organs, enhancing the efficacy and reducing the side effects of existing drugs .
Environmental Toxicology
Research could explore whether this compound, or its derivatives, have any environmental impact, particularly in terms of toxicity to aquatic or terrestrial life .
Material Science
The compound could also be investigated for its potential applications in material science, such as the development of new polymers or coatings that could have unique properties like increased durability or resistance to environmental factors .
properties
IUPAC Name |
6-(2-cyclopentylethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14-11(15)8-10(13-12(14)16)7-6-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHQTOIFYNCTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CCC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



